Prostaglandin A1 methyl ester chemical structure and properties
Prostaglandin A1 methyl ester chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) A1 (PGA1) and its methyl ester derivative are members of the cyclopentenone prostaglandin family, a class of lipid compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of Prostaglandin A1 methyl ester. It details its role in various signaling pathways, particularly in relation to its anti-proliferative and antiviral effects. Furthermore, this document outlines established experimental protocols for the synthesis, purification, and biological evaluation of this compound, aiming to equip researchers with the necessary information for its application in scientific investigation and drug development.
Chemical Structure and Identifiers
Prostaglandin A1 methyl ester is a derivative of Prostaglandin A1, a naturally occurring eicosanoid. The esterification of the carboxylic acid group with a methyl group enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties.
Chemical Structure:
Table 1: Chemical Identifiers for Prostaglandin A1 Methyl Ester
| Identifier | Value |
| IUPAC Name | methyl 7-((1R,2S)-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopent-3-en-1-yl)heptanoate |
| CAS Number | 26771-94-8[1][2] |
| Molecular Formula | C21H34O4[1][2] |
| Molecular Weight | 350.49 g/mol [1][2] |
| PubChem CID | 10427969 |
| SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC |
Physicochemical Properties
The physical and chemical properties of Prostaglandin A1 methyl ester are crucial for its handling, formulation, and interpretation of biological data.
Table 2: Physicochemical Properties of Prostaglandin A1 Methyl Ester
| Property | Value | Reference |
| Physical State | Solid | [3] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. | Inferred from PGA1 ethyl ester data |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Storage | Store at -20°C for long-term stability. |
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for elucidating the detailed molecular structure. A study on various prostaglandin methyl esters, including PGA2 methyl ester, provides insights into the expected chemical shifts.[4][5]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. Studies on trimethylsilyl (B98337) derivatives of Prostaglandin A1 provide a basis for expected mass spectral behavior.[6]
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Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the carbonyl groups of the ester and cyclopentenone ring, and the hydroxyl group.
Biological Activity and Signaling Pathways
Prostaglandin A1 methyl ester exhibits a range of biological activities, with its anti-proliferative and antiviral effects being the most extensively studied.
Anti-proliferative and Antitumor Activity
PGA1 and its analogs, including the methyl ester, have been shown to inhibit the growth of various cancer cell lines.[7] The proposed mechanism involves the induction of cell cycle arrest, primarily at the G1 phase. This is achieved through the modulation of key cell cycle regulatory proteins.
Signaling Pathway for PGA1-induced Cell Cycle Arrest:
Caption: PGA1 methyl ester induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin E.
Antiviral Activity
PGA1 has demonstrated potent antiviral activity against a range of viruses, including the human immunodeficiency virus (HIV).[8] The mechanism is believed to involve the selective inhibition of viral protein synthesis.[9] This effect is associated with the induction of heat shock proteins (HSPs), particularly HSP70, in the host cell.
Proposed Signaling Pathway for PGA1 Antiviral Activity:
Caption: PGA1 methyl ester induces HSP70, leading to the inhibition of viral protein synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Prostaglandin A1 methyl ester.
Synthesis of Prostaglandin A1 Methyl Ester
A common method for the synthesis of Prostaglandin A1 methyl ester involves the dehydration of Prostaglandin E1 (PGE1), followed by esterification.
Workflow for Synthesis:
Caption: Synthesis workflow of Prostaglandin A1 methyl ester from Prostaglandin E1.
Detailed Protocol:
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Dehydration of PGE1 to PGA1:
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Dissolve Prostaglandin E1 in a suitable organic solvent (e.g., acetone).
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Add a catalytic amount of a weak acid (e.g., acetic acid).
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Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid and remove the solvent under reduced pressure.
-
-
Esterification of PGA1:
-
Dissolve the crude PGA1 in a mixture of diethyl ether and methanol.
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Slowly add a freshly prepared ethereal solution of diazomethane at 0°C with stirring until a persistent yellow color is observed.
-
Allow the reaction to proceed for 15-30 minutes.
-
Quench the excess diazomethane by adding a few drops of glacial acetic acid.
-
Remove the solvents under reduced pressure to obtain the crude Prostaglandin A1 methyl ester.
-
Purification by Column Chromatography
Purification of the crude product is typically achieved using silica (B1680970) gel column chromatography.
Detailed Protocol:
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Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude Prostaglandin A1 methyl ester in a minimal amount of the mobile phase and load it onto the column.
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Elution: Elute the column with a gradient of increasing polarity, for example, a mixture of hexane (B92381) and ethyl acetate. The polarity is gradually increased to separate the desired product from impurities.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Prostaglandin A1 methyl ester.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Workflow for MTT Assay:
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
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Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of Prostaglandin A1 methyl ester in the appropriate cell culture medium.
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Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
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Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
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Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.[10]
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.
Detailed Protocol:
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Grow a confluent monolayer of susceptible host cells in 6-well plates.
-
Prepare serial dilutions of Prostaglandin A1 methyl ester.
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Pre-incubate the virus with the different concentrations of the compound for 1 hour at 37°C.
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Infect the cell monolayers with the pre-incubated virus-compound mixture.
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After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of the compound.
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Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
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Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
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Calculate the percentage of plaque reduction compared to the untreated virus control.
Conclusion
Prostaglandin A1 methyl ester is a promising bioactive lipid with significant potential in cancer and virology research. Its ability to modulate fundamental cellular processes such as cell cycle progression and the stress response provides a strong rationale for its further investigation. This guide has provided a comprehensive overview of its chemical and physical properties, biological activities, and key experimental protocols. It is intended to serve as a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential for clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pga1 | C20H32O4 | CID 5281912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbon-13 nuclear magnetic resonance spectra of prostaglandins and some prostaglandin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectra of prostaglandins. I. Trimethylsilyl and alkyloxime-trimethylsilyl derivatives of prostaglandin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Prostaglandin A inhibits replication of human immunodeficiency virus during acute infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of virus protein synthesis by prostaglandin A1: a translational block associated with HSP70 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
